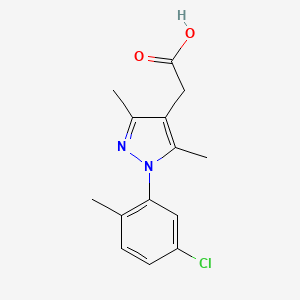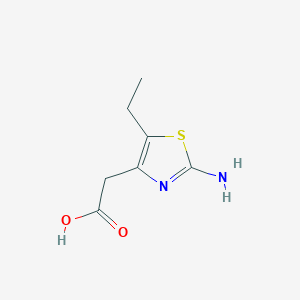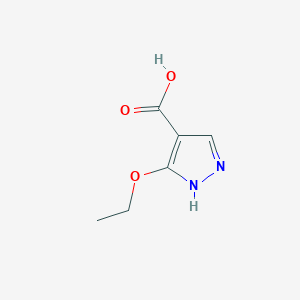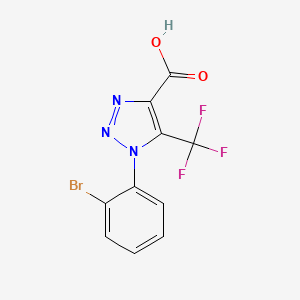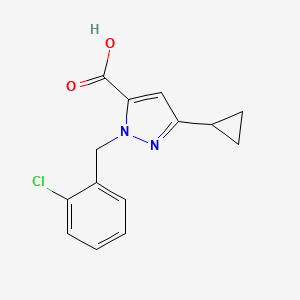
4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that contains both pyridine and pyrrolidine rings. This compound is of significant interest due to its structural similarity to nicotine, which is known for its biological activity and presence in tobacco. The compound’s unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps, including esterification, cyclization, and reduction, to yield the desired product . The reaction conditions often require the use of strong acids such as concentrated hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The purity of the final product is crucial, especially when used in applications such as electronic cigarettes, where the sensory experience is important .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with nicotinic acetylcholine receptors, similar to nicotine.
Industry: Used in the formulation of electronic cigarette liquids due to its sensory properties
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation of various signaling pathways. This interaction is similar to that of nicotine, which is known to affect neurotransmitter release and neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: 3-(1-methyl-2-pyrrolidinyl)pyridine, known for its presence in tobacco and its biological activity.
N-Methyl-2-pyrrolidone: A related compound used as a solvent in various industrial applications
Uniqueness
4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its structural similarity to nicotine makes it a valuable compound for studying nicotinic receptor interactions and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
4-methyl-2-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-5-6-12-10(8-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
VAKMILGVOAJOQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2CCCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


